molecular formula C10H12F3N B8467714 N-(2,2,2-Trifluoro-1-methylethyl)benzenemethanamine

N-(2,2,2-Trifluoro-1-methylethyl)benzenemethanamine

Cat. No. B8467714
M. Wt: 203.20 g/mol
InChI Key: BDFXCYINJQZXHU-UHFFFAOYSA-N
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Patent
US05846990

Procedure details

After briskly stirring a mixture of 1,1,1-trifluoroacetone (1.0 ml; 11.2 mmol), benzylamine (1.1 ml; 10 mmol), AcOH (2 ml) and 3 Å molecular sieves (5 g) in 30 ml of CH2Cl2 for 2 hour at room temperature, sodium triacetoxyborohydride (4.25 g; 20 mmol) was added. After stirring 48 hours at room temperature, the reaction mixture was filtered through celite. After removing the volatiles in vacuo the residue was partitioned between ether (100 ml) and 1N NaOH (100 ml). The organic layer was washed with brine (50 ml), dried (MgSO4) and filtered through a 5×5 cm pad of silica gel. The pad was rinsed with ether and the filtrate was concentrated to afford 2.0 g (99%) of the title compound of this step as a colorless liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([CH3:5])=O.[CH2:8]([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CC(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[F:1][C:2]([F:7])([F:6])[CH:3]([NH:15][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)C)(F)F
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.25 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After briskly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 48 hours at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
After removing the volatiles in vacuo the residue
CUSTOM
Type
CUSTOM
Details
was partitioned between ether (100 ml) and 1N NaOH (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a 5×5 cm pad of silica gel
WASH
Type
WASH
Details
The pad was rinsed with ether
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C(C)NCC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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